3-Propyl-1,2-oxazole-5-carboxylic acid
Overview
Description
3-Propyl-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Routes and Applications
Oxazole derivatives, like 3-Propyl-1,2-oxazole-5-carboxylic acid, play a critical role in the development of new drugs and materials due to their versatile chemical structures. Synthetic routes for oxazole and related heterocyclic compounds often involve cycloaddition reactions, highlighting their significance in drug discovery and material science.
Drug Discovery : Oxazole rings are present in various pharmacologically active compounds, indicating their significance in medicinal chemistry. The synthesis of oxazole derivatives, including this compound, can be pivotal in designing new therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory properties (Kaushik et al., 2019).
Material Science : Oxazole derivatives demonstrate important properties in material science, especially in the development of organic electronics and photoluminescent materials. Their synthesis can lead to the creation of novel materials with desirable electronic and optical properties (Özil & Menteşe, 2020).
Biocatalyst Inhibition : Carboxylic acids, including those with oxazole rings, are explored for their role as inhibitors in biocatalytic processes. Understanding the inhibitory effects of compounds like this compound on microbial fermentations can lead to the development of more robust biotechnological processes (Jarboe et al., 2013).
Future Directions
The future directions of “3-Propyl-1,2-oxazole-5-carboxylic acid” and other oxazole derivatives are promising. They play a very essential role in the area of medicinal chemistry and are being investigated for the advancement of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Mechanism of Action
Target of Action
Oxazoles, a class of compounds to which 3-propyl-1,2-oxazole-5-carboxylic acid belongs, are known to interact with various biological targets . For instance, some oxazoles act as agonists for 5-HT (1B/1D/1F) receptors, inhibitors of catechol-O-methyltransferase, and modulators of sphingosine 1-phosphate receptors .
Mode of Action
Oxazoles generally interact with their targets through non-covalent interactions, which can lead to changes in the target’s function . For example, some oxazoles can inhibit or activate enzymes, modulate receptor activity, or interfere with protein-protein interactions .
Biochemical Pathways
Oxazoles are known to influence various biochemical pathways due to their diverse biological activities . For instance, some oxazoles can affect the serotonin pathway by acting as 5-HT receptor agonists . Others can influence the dopamine pathway by inhibiting catechol-O-methyltransferase .
Result of Action
Oxazoles, in general, can induce a wide range of biological effects depending on their specific targets and mode of action . For instance, some oxazoles can induce cell death in cancer cells, inhibit bacterial growth, or modulate immune responses .
Properties
IUPAC Name |
3-propyl-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)11-8-5/h4H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEZCMNYXDKGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602149 | |
Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14716-92-8 | |
Record name | 3-Propyl-5-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14716-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-propyl-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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